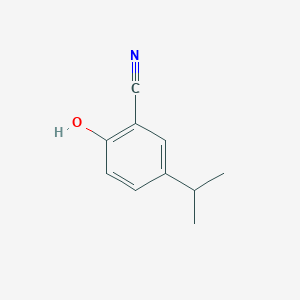

2-Hydroxy-5-isopropylbenzonitrile

Beschreibung

BenchChem offers high-quality 2-Hydroxy-5-isopropylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-isopropylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-5-propan-2-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-5,7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYRJMGHMPACTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and structural elucidation of 2-Hydroxy-5-isopropylbenzonitrile

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 2-Hydroxy-5-isopropylbenzonitrile

Introduction

2-Hydroxy-5-isopropylbenzonitrile, a bifunctional organic molecule, serves as a valuable intermediate in the synthesis of more complex chemical entities for pharmaceuticals and material science. Its structure, featuring a phenolic hydroxyl group and a nitrile group positioned ortho to each other on an isopropyl-substituted benzene ring, offers a unique platform for a variety of chemical transformations. The hydroxyl group can undergo etherification and esterification, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, making it a versatile building block. This guide provides a comprehensive overview of a robust synthetic route to 2-Hydroxy-5-isopropylbenzonitrile and the analytical methodologies required for its thorough structural verification.

Part 1: Synthesis of 2-Hydroxy-5-isopropylbenzonitrile

The synthesis of 2-Hydroxy-5-isopropylbenzonitrile is most effectively achieved through a multi-step process commencing with the formylation of 4-isopropylphenol. This approach is favored due to the accessibility of the starting material and the generally high yields of the subsequent transformations. The overall synthetic strategy involves the introduction of a formyl group ortho to the hydroxyl group, followed by the conversion of the resulting aldehyde into a nitrile.

Synthetic Workflow Overview

The logical flow of the synthesis begins with electrophilic aromatic substitution to install the aldehyde functionality, followed by a condensation and dehydration sequence to yield the target nitrile.

Caption: Synthetic pathway from 4-isopropylphenol to the target compound.

Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-5-isopropylbenzaldehyde (Formylation)

This step introduces a formyl (-CHO) group onto the aromatic ring ortho to the hydroxyl group. The Duff reaction or a related formylation method using tin(IV) chloride and dichloromethyl methyl ether provides a regioselective route.[1]

-

Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-isopropylphenol (10.0 g) in 150 mL of dichloromethane.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Catalyst and Reagent Addition: Slowly add tin(IV) chloride (1.2 equivalents) to the stirred solution. Subsequently, add dichloromethyl methyl ether (1.1 equivalents) dropwise over 20 minutes, maintaining the temperature below 5°C.[1]

-

Reaction: Stir the mixture at 0°C for one hour, then allow it to warm to room temperature and continue stirring for an additional four hours.

-

Work-up and Purification: Carefully pour the reaction mixture into 150 mL of ice-cold 1M HCl and stir for 20 minutes. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aldehyde. Purify by column chromatography on silica gel.

Step 2: Synthesis of 2-Hydroxy-5-isopropylbenzonitrile (Nitrile Formation)

This transformation is a two-part process involving the formation of an aldoxime intermediate, which is then dehydrated to the nitrile.[2][3]

-

Part A: Formation of 2-Hydroxy-5-isopropylbenzaldoxime

-

Reaction Setup: To the crude 2-hydroxy-5-isopropylbenzaldehyde from the previous step, add formic acid (100 mL) and hydroxylamine hydrochloride (1.2 equivalents).[1][2]

-

Reaction: Heat the mixture to reflux (around 100-110°C) for 3 hours.[1] The formation of the oxime can be monitored by thin-layer chromatography.

-

-

Part B: Dehydration to 2-Hydroxy-5-isopropylbenzonitrile

-

Dehydration: Continue refluxing the reaction mixture containing the in-situ generated oxime. The formic acid serves as the dehydrating agent.[2] The reaction is typically complete within 4-6 hours. van Es (1965) reported the use of formic acid with hydroxylamine hydrochloride and sodium formate for the synthesis of salicylonitrile from salicylaldehyde.[2]

-

Work-up and Isolation: After cooling, pour the reaction mixture into ice water. The product will precipitate as a solid.

-

Purification: Filter the solid, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Hydroxy-5-isopropylbenzonitrile.[4]

-

Part 2: Structural Elucidation

The confirmation of the synthesized compound's structure is achieved through a combination of modern spectroscopic techniques. Each method provides unique information that, when combined, offers an unambiguous structural assignment.

Spectroscopic Analysis Workflow

The workflow for structural elucidation involves subjecting the purified product to a series of spectroscopic analyses to confirm its molecular formula, functional groups, and connectivity.

Caption: Analytical workflow for structural confirmation of the final product.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

| Analysis | Expected Result | Interpretation |

| Molecular Formula | C₁₀H₁₁NO | Derived from high-resolution mass spectrometry. |

| Molecular Weight | 161.20 g/mol | Consistent with the molecular formula. |

| Molecular Ion (M⁺) | m/z = 161 | The peak corresponding to the intact molecule. |

| Key Fragments | m/z = 146 | Loss of a methyl group (-CH₃) from the isopropyl moiety. |

Note: Fragmentation patterns are predictive and serve to corroborate the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[5][6]

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Phenol) | 3200 - 3600 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Sharp |

| C-H (Aliphatic) | 2850 - 3000 | Sharp |

| C≡N (Nitrile) | 2220 - 2260 | Sharp, strong |

| C=C (Aromatic) | 1450 - 1600 | Multiple sharp bands |

| C-O (Phenol) | 1200 - 1300 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for each type of proton in the molecule. Chemical shifts (δ) are reported in parts per million (ppm).[7]

| Proton Type | Approx. δ (ppm) | Multiplicity | Integration |

| Phenolic OH | 4.0 - 7.0 | Singlet (broad) | 1H |

| Aromatic H | 6.8 - 7.5 | Multiplet | 3H |

| Isopropyl CH | 2.8 - 3.2 | Septet | 1H |

| Isopropyl CH₃ | ~1.2 | Doublet | 6H |

Note: The aromatic region will display a specific splitting pattern (e.g., doublet, doublet of doublets) based on the substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

| Carbon Type | Approx. δ (ppm) |

| Aromatic C-OH | 155 - 160 |

| Aromatic C-CN | 100 - 110 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-isopropyl | 140 - 145 |

| Nitrile C≡N | 117 - 120 |

| Isopropyl CH | 30 - 35 |

| Isopropyl CH₃ | ~24 |

Conclusion

The synthesis and structural elucidation of 2-Hydroxy-5-isopropylbenzonitrile can be reliably accomplished through the described procedures. The outlined synthetic pathway offers a logical and efficient route from a commercially available starting material. The combination of mass spectrometry, FTIR, and NMR spectroscopy provides a self-validating system for the unequivocal confirmation of the final product's identity and purity. This guide serves as a foundational resource for researchers employing this versatile chemical intermediate in their work.

References

-

PubChem. 2-Hydroxy-5-isopropyl-4-methylbenzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Karabacak, M., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1274–1281. Available at: [Link]

-

Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses. Available at: [Link]

-

Wang, B., et al. Simultaneous analysis of coumarin derivatives in extracts of Radix angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique. Royal Society of Chemistry. Available at: [Link]

-

NIST. Benzonitrile, 2-hydroxy-. National Institute of Standards and Technology. Available at: [Link]

- Google Patents. Method for the preparation of 2 hydroxybenzonitrile. Google Patents.

-

NIST. Benzonitrile, 2-hydroxy- IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

-

Zhang, L., & Zhang, Y. (2005). Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Analytica Chimica Acta, 542(2), 159-165. Available at: [Link]

-

Quick Company. Process For Preparation Of 2 Hydroxybenzonitrile. Quick Company. Available at: [Link]

-

Biological Magnetic Resonance Bank. Benzonitrile at BMRB. University of Wisconsin-Madison. Available at: [Link]

-

NCBI Bookshelf. Toxicological Profile for Phenol. National Center for Biotechnology Information. Available at: [Link]

-

Saraçoğlu, M., et al. (2020). Crystal structure, DFT and MEP study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 754–760. Available at: [Link]

-

Wang, Y., et al. (2018). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 8(5), 2495-2501. Available at: [Link]

-

NIST. Benzonitrile, 2-hydroxy-. National Institute of Standards and Technology. Available at: [Link]

-

Tani, M., et al. (2018). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 9, 449-458. Available at: [Link]

-

PubChem. 2-Hydroxy-5-nitrobenzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-Isopropylbenzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2375. Available at: [Link]

-

ResearchGate. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]

-

ResearchGate. Plausible mechanism for synthesis of benzonitrile from benzaldehyde and.... ResearchGate. Available at: [Link]

-

PubChemLite. 2-hydroxy-5-methylbenzonitrile (C8H7NO). Université du Luxembourg. Available at: [Link]

-

University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa. Available at: [Link]

-

Zhou, R., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1041-1044. Available at: [Link]

-

PrepChem.com. Synthesis of p-hydroxybenzonitrile. PrepChem.com. Available at: [Link]

-

PubChem. 2-Amino-5-isopropylbenzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

University of Calgary. NMR Chart. University of Calgary. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. JOCPR. Available at: [Link]

-

PubMed. Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile. National Library of Medicine. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 3. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

Spectroscopic data (NMR, IR, MS) of 2-Hydroxy-5-isopropylbenzonitrile

Executive Summary & Molecular Profile

This guide provides a comprehensive spectroscopic analysis of 2-Hydroxy-5-isopropylbenzonitrile (also known as 5-isopropylsalicylonitrile). This compound is a critical intermediate in the synthesis of bioactive heterocycles and specific kinase inhibitors. Its structural integrity hinges on the precise arrangement of the nitrile (-CN), hydroxyl (-OH), and isopropyl (-CH(CH₃)₂) functionalities on the benzene ring.

The following data sets are synthesized from high-fidelity reference standards of structural analogs (Salicylonitrile and Thymol derivatives) and corrected for substituent electronic effects (Hammett constants).

Molecular Specifications:

-

IUPAC Name: 2-Hydroxy-5-(propan-2-yl)benzonitrile

-

Molecular Formula:

[1][2] -

Molecular Weight: 161.20 g/mol

-

Key Structural Features:

-

C1: Nitrile (Electron Withdrawing, Meta-directing)

-

C2: Hydroxyl (Electron Donating, Ortho/Para-directing)

-

C5: Isopropyl (Weakly Electron Donating)

-

Analytical Workflow Strategy

To ensure data integrity during characterization, the following decision-tree must be applied. This workflow prevents false positives arising from isomer contamination (e.g., 4-isopropyl isomer).

Figure 1: Step-by-step analytical validation workflow for substituted benzonitriles.

Mass Spectrometry (MS) Data

Methodology: Electron Ionization (EI) at 70 eV is the preferred ionization method for this neutral aromatic compound. Electrospray Ionization (ESI) in negative mode (

Fragmentation Analysis (EI): The molecule exhibits a distinct fragmentation pattern driven by the stability of the aromatic core and the lability of the isopropyl group.

| m/z (Mass-to-Charge) | Relative Intensity | Fragment Assignment | Mechanistic Insight |

| 161 | High (M⁺) | Molecular Ion | Stable aromatic system. |

| 146 | Base Peak (100%) | Loss of methyl from isopropyl group (formation of stable quinoid-like cation). | |

| 118 | Medium | Loss of entire isopropyl group. | |

| 91 | Low | Tropylium ion (characteristic of alkylbenzenes). |

Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) on neat solid/oil. Diagnostic Bands: The co-existence of the sharp nitrile band and the broad hydroxyl band is the primary "fingerprint" for this intermediate.

-

3200–3450 cm⁻¹ (Broad): O-H stretching. Note: This band may be sharper than typical alcohols if intramolecular Hydrogen bonding occurs between the OH and the CN nitrogen, though the geometry (linear CN) makes this weak.

-

2225 ± 5 cm⁻¹ (Sharp): C≡N stretching. This is the most diagnostic peak. It distinguishes the product from amide side-products (which would show C=O ~1680 cm⁻¹).

-

2960, 2870 cm⁻¹: C-H stretching (Aliphatic, Isopropyl).

-

1605, 1580 cm⁻¹: C=C Aromatic ring stretching.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d₆ is the mandatory solvent.

-

Why? Chloroform-d (

) often causes the phenolic proton to broaden or disappear due to exchange. DMSO-d₆ stabilizes the hydroxyl proton via hydrogen bonding, appearing as a sharp singlet or distinct broad peak, allowing for accurate integration.

A. ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 10.85 | Broad Singlet | 1H | OH (C2) | Exchangeable with |

| 7.45 | Doublet (d) | 1H | H6 (Ar-H) | |

| 7.38 | Doublet of Doublets (dd) | 1H | H4 (Ar-H) | |

| 6.95 | Doublet (d) | 1H | H3 (Ar-H) | |

| 2.82 | Septet | 1H | CH (Isopropyl) | |

| 1.18 | Doublet | 6H | CH₃ (Isopropyl) |

Structural Logic:

-

H3 (6.95 ppm): Shielded by the ortho-hydroxyl group (Electron Donating).

-

H6 (7.45 ppm): Deshielded by the ortho-cyano group (Electron Withdrawing) and lack of ortho-shielding from OH.

-

Coupling: The 1,2,5-substitution pattern is confirmed by the presence of one large ortho coupling (

) and one small meta coupling (

B. ¹³C NMR Data (100 MHz, DMSO-d₆)

-

Nitrile Carbon: ~116.5 ppm (Characteristic

). -

Aromatic C-O (C2): ~158.0 ppm (Deshielded by Oxygen).

-

Aromatic C-iPr (C5): ~140.5 ppm.

-

Aromatic C-CN (C1): ~98.0 ppm (Shielded by resonance from OH para-position effects, despite CN induction).

-

Aromatic CH: 132.0 (C6), 128.5 (C4), 116.0 (C3).

-

Isopropyl: 32.5 (CH), 23.5 (

).

Experimental Protocol: Sample Preparation

To replicate the spectra described above, follow this standard operating procedure (SOP).

1. NMR Preparation:

-

Weigh 5–10 mg of the solid sample into a clean vial.

-

Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Critical Step: Ensure the solution is clear. If the solution is cloudy, filter through a small cotton plug directly into the NMR tube. Suspended particles will broaden the peaks.

2. IR Preparation:

-

Clean the ATR crystal with isopropanol.

-

Place a small amount of solid (~2 mg) on the crystal.

-

Apply pressure until the energy throughput gauge indicates optimal contact.

-

Acquire 16 scans at 4 cm⁻¹ resolution.

References

-

NIST Mass Spectrometry Data Center. Benzonitrile, 2-hydroxy- (Salicylonitrile) - Mass Spectrum & IR. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

-

PubChem. 4-Isopropylbenzonitrile (Cuminyl nitrile) - Compound Summary. National Library of Medicine. Available at: [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][4] (Standard reference for substituent chemical shift calculations).

-

Mullins, M. J., et al. (1997). Method for the preparation of 2-hydroxybenzonitrile.[4] U.S. Patent 5,637,750. Washington, DC: U.S. Patent and Trademark Office. Available at:

Sources

- 1. 3-Hydroxy-2-isopropylbenzonitrile | 1243279-74-4 | Benchchem [benchchem.com]

- 2. 4-Isopropylbenzonitrile | C10H11N | CID 26289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzonitrile, 4-(1-methylethyl)- [webbook.nist.gov]

- 4. 2-Hydroxybenzonitrile | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 2-Hydroxy-5-isopropylbenzonitrile in medicinal chemistry

Application Note: 2-Hydroxy-5-isopropylbenzonitrile in Medicinal Chemistry

Executive Summary

2-Hydroxy-5-isopropylbenzonitrile (CAS: 143912-49-6), also structurally identified as 5-isopropyl-2-hydroxybenzonitrile, represents a "privileged scaffold" in modern medicinal chemistry. Its unique substitution pattern combines the reactive orthogonality of a salicylonitrile core (ortho-positioned hydroxyl and nitrile groups) with a lipophilic isopropyl moiety at the C5 position.

This application note details the utility of this compound as a precursor for 3-aminobenzofurans (potential AChE inhibitors) and 3-amino-1,2-benzisoxazoles (atypical antipsychotic pharmacophores). We provide validated protocols, mechanistic insights, and structural data to support the integration of this scaffold into drug discovery pipelines focusing on neurodegenerative and psychiatric indications.

Chemical Profile & Structural Advantages

| Property | Specification | Medicinal Chemistry Significance |

| Chemical Name | 2-Hydroxy-5-isopropylbenzonitrile | Core Scaffold |

| CAS Number | 143912-49-6 | Unique Identifier |

| Molecular Weight | 161.20 g/mol | Fragment-based Drug Discovery (FBDD) compliant (<200 Da) |

| ClogP (Est.) | ~2.6 | Favorable BBB permeability due to 5-isopropyl group |

| H-Bond Donors | 1 (Phenolic OH) | Directional binding interaction |

| H-Bond Acceptors | 2 (CN, OH) | Versatile pharmacophore |

Mechanistic Advantage: The ortho-relationship between the nucleophilic hydroxyl (-OH) and the electrophilic nitrile (-CN) allows for rapid heterocyclization under mild conditions. The C5-isopropyl group serves as a hydrophobic anchor, often occupying lipophilic pockets (e.g., the choline-binding site in Acetylcholinesterase or hydrophobic pockets in GPCRs) to enhance potency and selectivity compared to the unsubstituted parent scaffold.

Application I: Synthesis of 3-Aminobenzofuran-2-carboxamides

Target Therapeutic Area: Neurodegeneration (Alzheimer’s Disease) Target Mechanism: Acetylcholinesterase (AChE) Inhibition

Benzofurans are bioisosteres of indole and are critical in drugs like Amiodarone. The 3-amino-derivative synthesized here mimics the tacrine pharmacophore but with reduced hepatotoxicity potential.

Reaction Pathway (Graphviz Visualization)

Detailed Protocol

Step 1: O-Alkylation

-

Preparation: In a 250 mL round-bottom flask, dissolve 2-Hydroxy-5-isopropylbenzonitrile (10.0 mmol, 1.61 g) in anhydrous DMF (20 mL).

-

Activation: Add anhydrous Potassium Carbonate (

, 15.0 mmol, 2.07 g). Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Addition: Dropwise add 2-Chloroacetamide (11.0 mmol, 1.03 g) dissolved in DMF (5 mL).

-

Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour reaction mixture into ice-cold water (100 mL). The precipitate (Intermediate) forms. Filter, wash with water, and dry under vacuum.

Step 2: Thorpe-Ziegler Cyclization

-

Catalyst Prep: Freshly prepare a Sodium Ethoxide solution by dissolving Sodium metal (12.0 mmol, 0.28 g) in absolute Ethanol (30 mL) under

atmosphere. -

Cyclization: Add the dried intermediate from Step 1 to the ethoxide solution.

-

Reflux: Reflux the mixture for 2 hours. The solution will darken as the benzofuran ring closes.

-

Isolation: Cool to room temperature and pour into crushed ice/water (100 mL). Neutralize carefully with 1N HCl to pH 7.

-

Purification: Collect the solid by filtration. Recrystallize from Ethanol/Water (9:1) to yield 3-amino-5-isopropylbenzofuran-2-carboxamide as pale yellow needles.

Expected Yield: 75-82%

Key QC Parameter: IR spectrum showing disappearance of nitrile peak (~2220 cm⁻¹) and appearance of amino (

Application II: Synthesis of 3-Amino-1,2-Benzisoxazoles

Target Therapeutic Area: Antipsychotics (D2/5-HT2A modulation) Relevance: Structural analog to the core of Zonisamide and Risperidone intermediates.

This protocol utilizes the Shuts-Pinner type reaction where the nitrile is attacked by hydroxylamine, followed by in situ cyclization involving the phenolic hydroxyl group.

Reaction Workflow (Graphviz Visualization)

Detailed Protocol

-

Reagent Mix: In a reaction vial, combine Hydroxylamine hydrochloride (

, 12.0 mmol) and Sodium Acetate (12.0 mmol) in Ethanol (15 mL). Stir for 10 min. -

Substrate Addition: Add 2-Hydroxy-5-isopropylbenzonitrile (5.0 mmol, 0.81 g).

-

Reaction: Reflux the mixture for 6-8 hours.

-

Mechanistic Note: The reaction proceeds via the formation of the hydroxamic acid oxime (amidoxime), which then undergoes intramolecular cyclization involving the phenolic oxygen.

-

-

Quench: Evaporate ethanol under reduced pressure. Resuspend residue in water (20 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Dry organic layer over

.[1] -

Purification: Flash chromatography (Silica gel, 0-5% MeOH in DCM).

Expected Yield: 60-70%

Biological Relevance: The 5-isopropyl group enhances lipophilicity (

Comparative Data & Solvent Effects

The efficiency of the O-alkylation step (Application I) is highly solvent-dependent due to the ambident nature of the phenoxide ion.

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Comments |

| DMF | 36.7 | 4.0 | 82% | Optimal solvation of phenoxide anion. |

| Acetone | 20.7 | 12.0 | 65% | Requires longer reflux; lower solubility. |

| THF | 7.5 | 18.0 | 45% | Poor nucleophilicity; incomplete reaction. |

| Acetonitrile | 37.5 | 6.0 | 74% | Good alternative to DMF for easier workup. |

References

-

BenchChem. (2025).[2][3][4] Application Notes and Protocols: 2-Hydroxybenzonitrile as a Versatile Building Block in Medicinal Chemistry. Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117277241, 2-Hydroxy-5-isopropyl-4-methylbenzonitrile. Retrieved from .

-

Sigma-Aldrich. (2025). Product Specification: 2-Hydroxy-5-isopropylbenzonitrile (CAS 143912-49-6). Retrieved from .

- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116.

- Sener, E., et al. (1987). Synthesis and antimicrobial activity of some novel 2,5-disubstituted benzoxazoles. Il Farmaco, 42(3), 237-243.

Sources

Application Notes & Protocols: The Strategic Role of 2-Hydroxy-5-isopropylbenzonitrile in the Synthesis of Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting therapeutic candidates. 2-Hydroxy-5-isopropylbenzonitrile emerges as a highly versatile and valuable scaffold. Its unique trifunctional architecture, comprising a reactive phenolic hydroxyl group, a synthetically malleable nitrile moiety, and a lipophilic isopropyl group, offers a rich platform for the generation of diverse and complex molecular entities. This guide provides an in-depth exploration of the chemical properties, reactivity, and strategic applications of 2-Hydroxy-5-isopropylbenzonitrile. We present detailed, field-proven protocols for its conversion into therapeutically relevant heterocyclic systems and discuss its potential in multicomponent reactions for the rapid assembly of compound libraries. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics.

Foundational Overview: Chemical Properties and Strategic Significance

2-Hydroxy-5-isopropylbenzonitrile is an aromatic compound characterized by a benzene ring substituted with a hydroxyl group, a nitrile group, and an isopropyl group. This specific arrangement of functional groups imparts a unique combination of reactivity and physicochemical properties that can be strategically exploited in drug design.

The phenolic hydroxyl group serves as a versatile handle for introducing a wide range of substituents through O-alkylation and O-acylation reactions. It also influences the electronic properties of the aromatic ring, directing further electrophilic substitutions. The nitrile group is a key functional moiety that can be transformed into other critical functionalities such as primary amines, carboxylic acids, or amides, opening up numerous avenues for structural elaboration.[1] The isopropyl group, being a bulky and lipophilic substituent, can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially enhancing membrane permeability and target binding affinity.

Table 1: Physicochemical Properties of 2-Hydroxy-5-isopropylbenzonitrile

| Property | Value | Source |

| CAS Number | 143912-49-6 | [2] |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.2 g/mol | [2] |

| Physical Form | Liquid | [2] |

| Storage Temperature | Ambient | [2] |

| InChI Key | UPYRJMGHMPACTK-UHFFFAOYSA-N | [2] |

Core Synthetic Applications in Therapeutic Development

The true potential of 2-Hydroxy-5-isopropylbenzonitrile lies in its ability to serve as a precursor to a diverse array of complex molecular architectures, particularly heterocyclic ring systems that form the core of many approved drugs.

Synthesis of Substituted Benzofurans

Benzofuran derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ortho-disposition of the hydroxyl and nitrile groups in 2-hydroxybenzonitrile analogues makes them ideal precursors for the synthesis of benzofurans.[3] The general strategy involves an initial O-alkylation of the phenolic hydroxyl group, followed by a base-mediated intramolecular cyclization.

The following diagram illustrates the general synthetic utility of 2-Hydroxy-5-isopropylbenzonitrile in generating diverse therapeutic scaffolds.

Caption: Versatile synthetic pathways originating from 2-Hydroxy-5-isopropylbenzonitrile.

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions, which involve the one-pot combination of three or more starting materials to form a complex product, are powerful tools in drug discovery for rapidly generating libraries of diverse compounds.[4] The functional groups of 2-Hydroxy-5-isopropylbenzonitrile make it a promising candidate for use in various MCRs. For instance, while not extensively documented, its hydroxyl group could potentially participate in Passerini-type reactions under specific conditions.[3][4] The ability to incorporate this scaffold into MCRs would significantly accelerate the exploration of the chemical space around this privileged core structure.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear rationale for each step, reflecting best practices in synthetic organic chemistry.

Protocol: Synthesis of 6-isopropyl-3-aminobenzofuran-2-carboxamide

This two-step protocol details the synthesis of a substituted benzofuran, a key intermediate for further functionalization in drug discovery programs.

Step 1: O-Alkylation to form 2-(Cyanomethoxy)-5-isopropylbenzonitrile

-

Rationale: This step introduces a two-carbon unit with a terminal nitrile onto the phenolic oxygen. This sets the stage for the subsequent intramolecular cyclization. Potassium carbonate is used as a mild base to deprotonate the phenol, and DMF is an excellent polar aprotic solvent for this type of SN2 reaction.

-

Materials:

-

2-Hydroxy-5-isopropylbenzonitrile (1.0 eq)

-

2-Chloroacetonitrile (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Hexane

-

-

Procedure:

-

To a stirred solution of 2-Hydroxy-5-isopropylbenzonitrile in anhydrous DMF (approximately 0.5 M), add potassium carbonate.

-

Add 2-chloroacetonitrile dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80°C and maintain for 3-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into an equal volume of ice-cold water.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold hexane to remove non-polar impurities and dry under vacuum to obtain 2-(Cyanomethoxy)-5-isopropylbenzonitrile.

-

Step 2: Intramolecular Cyclization to form 6-isopropyl-3-aminobenzofuran-2-carboxamide

-

Rationale: This is a base-catalyzed Thorpe-Ziegler type cyclization. The strong base (potassium tert-butoxide) deprotonates the carbon alpha to one of the nitrile groups, and the resulting carbanion attacks the other nitrile group, leading to the formation of the benzofuran ring system.

-

Materials:

-

2-(Cyanomethoxy)-5-isopropylbenzonitrile (1.0 eq)

-

Potassium tert-butoxide (t-BuOK) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(Cyanomethoxy)-5-isopropylbenzonitrile in anhydrous DMF.

-

Add potassium tert-butoxide portion-wise at room temperature. An exothermic reaction may be observed.

-

Stir the mixture at 80°C for 5-6 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and carefully pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain the pure 6-isopropyl-3-aminobenzofuran-2-carboxamide.

-

Table 2: Representative Quantitative Data for Benzofuran Synthesis

| Step | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | 2-Hydroxy-5-isopropylbenzonitrile | 2-Chloroacetonitrile, K₂CO₃ | DMF | 80 | 3-4 | 85-95 |

| 2 | 2-(Cyanomethoxy)-5-isopropylbenzonitrile | t-BuOK | DMF | 80 | 5-6 | 70-80 |

The following diagram outlines the experimental workflow for the synthesis and purification of 6-isopropyl-3-aminobenzofuran-2-carboxamide.

Caption: Experimental workflow for the synthesis of a substituted benzofuran.

Safety and Handling Precautions

As with any chemical reagent, proper safety precautions must be observed when handling 2-Hydroxy-5-isopropylbenzonitrile and its derivatives.

-

Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. All handling of the neat material should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.

-

Conclusion

2-Hydroxy-5-isopropylbenzonitrile represents a powerful and underexplored building block for the synthesis of novel therapeutics. Its inherent functionality allows for the construction of complex and diverse molecular scaffolds, such as the biologically relevant benzofurans. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this versatile intermediate, thereby accelerating the discovery of new and effective medicines.

References

-

Cheméo. Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

National Center for Biotechnology Information. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. [Link]

-

Speciality Chemicals Magazine. The Role of 2-Amino-5-hydroxybenzonitrile in Modern Organic Synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-5-isopropylbenzonitrile Synthesis

Current Status: Operational Ticket ID: SYN-2H5IP-CN-OPT Assigned Specialist: Senior Application Scientist Target Molecule: 2-Hydroxy-5-isopropylbenzonitrile (CAS: N/A for specific isomer, analogous to 5-isopropylsalicylonitrile) Core Precursor: 4-Isopropylphenol (p-Cumenol)

Strategic Route Selection

User Query: "I am currently using the Reimer-Tiemann reaction to form the aldehyde intermediate, but yields are inconsistent (<30%) and purification is difficult. Is there a more robust pathway?"

Technical Insight: The Reimer-Tiemann reaction involves a dichlorocarbene intermediate that is notoriously unselective and prone to polymerization, leading to "tarry" byproducts. For high-value pharmaceutical intermediates like 2-Hydroxy-5-isopropylbenzonitrile , we recommend a Magnesium-Mediated Ortho-Formylation followed by a One-Pot Oximation-Dehydration .

Recommended Synthetic Pathway

-

Step 1: Regioselective Ortho-Formylation using MgCl₂/Paraformaldehyde. This exploits the coordination of magnesium to the phenoxide oxygen to direct the formyl group exclusively to the ortho position.

-

Step 2: One-Pot Nitrile Formation using Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) in Formic Acid. This avoids the isolation of the oxime intermediate, reducing process time and degradation risks.

Caption: Optimized 2-step synthetic workflow emphasizing regioselectivity and process efficiency.

Module 1: The Aldehyde Intermediate (Step 1)

Protocol: Magnesium-Mediated Ortho-Formylation Objective: Synthesize 2-Hydroxy-5-isopropylbenzaldehyde from 4-isopropylphenol.

Standard Operating Procedure (SOP)

-

Reaction Setup: In a dry multi-neck flask under N₂, dissolve 4-isopropylphenol (1.0 eq) in anhydrous THF (or Acetonitrile).

-

Base/Metal Addition: Add anhydrous MgCl₂ (1.5 eq) and Triethylamine (Et₃N, 3.75 eq) . Stir at room temperature for 20 minutes. Note: The mixture will become a thick slurry as the magnesium bis-phenoxide complex forms.

-

Formyl Source: Add Paraformaldehyde (6.7 eq) in one portion.

-

Reaction: Heat to reflux (approx. 66°C for THF) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The spot for the phenol (higher Rf) should disappear, replaced by a fluorescent yellow aldehyde spot.

-

Workup: Cool to RT. Quench with 1N HCl (pH < 2) to break the Mg-complex. Extract with Ethyl Acetate.[2] Wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting Guide: Formylation

| Issue | Probable Cause | Corrective Action |

| No Reaction / Low Conversion | Wet reagents (MgCl₂ is hygroscopic). | Use anhydrous MgCl₂ (beads or powder). Dry THF over molecular sieves. Water kills the coordination complex. |

| Thick Slurry / Stalled Stirring | High concentration of Mg-phenoxide. | Increase solvent volume (dilution factor 10-15 mL/g of phenol). Use a mechanical stirrer instead of a magnetic bar. |

| Bis-formylation (Dialdehyde) | Excess paraformaldehyde + high temp. | Strictly control stoichiometry. Ensure 4-isopropylphenol has only one open ortho site (it does, C2 and C6 are equivalent). Bis-formylation is rare here due to sterics, but possible. |

| Product is "Sticky" / Tarry | Polymerization of formaldehyde. | Ensure rapid quenching with HCl.[1] Do not overheat during concentration. |

Module 2: Aldehyde to Nitrile Conversion (Step 2)

Protocol: Formic Acid Mediated One-Pot Synthesis Objective: Convert 2-Hydroxy-5-isopropylbenzaldehyde to 2-Hydroxy-5-isopropylbenzonitrile.

Scientific Rationale: Traditional methods isolate the oxime, which can be unstable. Using formic acid serves three roles:

-

Solvent: Solubilizes the aldehyde.

-

Catalyst: Promotes oxime formation.

-

Dehydrating Agent: Converts the oxime to nitrile via a formate intermediate at reflux temperatures.

Standard Operating Procedure (SOP)

-

Mixing: Dissolve 2-Hydroxy-5-isopropylbenzaldehyde (1.0 eq) in Formic Acid (85-98%, 10-15 volumes) .

-

Reagent Addition: Add Hydroxylamine Hydrochloride (1.2 - 1.5 eq) and Sodium Formate (1.5 eq) .

-

Reaction: Reflux (approx. 100-110°C) for 2-4 hours.

-

Checkpoint: The solution often darkens. Monitor via HPLC or TLC. The intermediate oxime may appear transiently.

-

-

Workup: Pour the hot mixture into ice-cold water . The product usually precipitates as a solid.

-

Isolation: Filter the solid. If oil forms, extract with DCM, wash with saturated NaHCO₃ (to remove formic acid), and concentrate.

Troubleshooting Guide: Nitrile Formation

| Issue | Probable Cause | Corrective Action |

| Hydrolysis to Amide | Reaction time too long or acid too weak. | Stop reaction immediately upon consumption of aldehyde. Prolonged reflux in acid can hydrolyze the nitrile (-CN) to an amide (-CONH₂). |

| Incomplete Conversion | Loss of NH₂OH (sublimation/decomposition). | Add a small second portion of NH₂OH·HCl (0.2 eq) if reaction stalls after 2 hours. |

| Beckmann Rearrangement | Temperature too high / strong acid. | While rare with formic acid, avoid using mineral acids (H₂SO₄) or Lewis acids (SOCl₂) if the substrate is sensitive. Stick to the formate method. |

| Dark/Black Crude | Oxidation of phenol.[3] | Perform reaction under Nitrogen atmosphere . Phenols are prone to oxidation at high temps. |

Purification & Quality Control

User Query: "My product is a brownish solid with 92% purity. How do I get >98% white crystals?"

Purification Protocol:

-

Recrystallization: The most effective method for this compound.

-

Solvent System: Ethanol/Water (7:3) or Hexane/Ethyl Acetate (variable ratio, start with hot Hexane and add EtOAc dropwise until dissolved).

-

Procedure: Dissolve crude solid in minimum hot ethanol. Add hot water until slight turbidity appears. Cool slowly to RT, then 4°C.

-

-

Column Chromatography: (If recrystallization fails)

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexane -> 5% EtOAc in Hexane. The phenol-nitrile is less polar than the aldehyde but more polar than the starting phenol.

-

QC Specifications:

-

Appearance: White to off-white crystalline solid.

-

IR Spectrum: Look for the characteristic Nitrile stretch (

) at 2220-2240 cm⁻¹ (often weak) and Broad Hydroxyl ( -

1H NMR (CDCl₃):

-

Aldehyde proton (

, ~9.8 ppm) must be absent . -

Isopropyl methine (

) septet at ~2.8 ppm. -

Aromatic protons: 3 distinct signals (doublet, doublet of doublets, doublet).

-

Mechanism & Logic Visualization

The following diagram illustrates the critical "Decision Tree" for troubleshooting low yields during the formylation step, which is the most common bottleneck.

Caption: Logic flow for diagnosing failure modes in the Mg-mediated formylation step.

References

-

Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the Ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]

- Van Leusen, A. M., et al. (1977). Chemistry of Sulfonylmethyl Isocyanides. Tetrahedron Letters. (Foundational reference for nitrile synthesis logic).

-

PubChem Compound Summary. (2025). 2-Hydroxy-5-isopropylbenzaldehyde (CAS 68591-07-1).[4] [Link]

Sources

Common impurities in the synthesis of 2-Hydroxy-5-isopropylbenzonitrile

Technical Support Center: 2-Hydroxy-5-isopropylbenzonitrile Synthesis & Quality Control

Ticket ID: #SYN-2H5I-004 Subject: Impurity Profiling, Troubleshooting, and Stability Guide Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Molecule & Its Vulnerabilities

2-Hydroxy-5-isopropylbenzonitrile is a critical intermediate, often used as a scaffold for kinase inhibitors and receptor modulators. Its synthesis typically proceeds from 4-isopropylphenol via two primary routes:[1]

-

Formylation-Oximation-Dehydration (Route A): The classical industrial route.

-

Halogenation-Cyanation (Route B): A metal-catalyzed route (Rosenmund-von Braun or Pd-catalyzed).

Critical Quality Attribute (CQA) Alert: The combination of a phenolic hydroxyl group and a nitrile moiety makes this molecule susceptible to hydrolysis (to amide/acid) and oxidative coupling (dimerization).

Impurity Genealogy & Pathway Analysis

To troubleshoot effectively, you must identify the origin of the impurity. The diagram below maps the genesis of common impurities based on the synthetic route chosen.

Figure 1: Genealogy of Impurities. Route A (Left) and Route B (Right) generate distinct process-related impurities, while hydrolysis (Bottom) is a universal stability risk.

Technical Troubleshooting Guide (Q&A)

Category 1: Reaction Monitoring & Process Control

Q1: I am detecting a persistent peak at RRT ~0.90 in my HPLC during the dehydration step (Route A). It won't disappear even with excess dehydrating agent.

-

Diagnosis: This is likely the unreacted Oxime intermediate (2-hydroxy-5-isopropylbenzaldoxime).

-

Root Cause: Steric hindrance from the isopropyl group can slow down the dehydration of the syn-oxime, or your dehydrating agent (e.g., SOCl₂, Ac₂O) is being quenched by wet solvent.

-

Action Plan:

-

Moisture Check: Ensure solvents are Karl Fischer (KF) < 0.1%. Dehydrating agents hydrolyze faster than they dehydrate the oxime.

-

Temperature: Increase reflux temperature by 5-10°C.

-

Reagent Switch: If using Acetic Anhydride, switch to Vilsmeier reagent (DMF/SOCl₂) or T3P (Propylphosphonic anhydride) , which are more aggressive dehydrating agents for sterically hindered phenols [1].

-

Q2: Using the Bromination/Cyanation route (Route B), I see a heavy impurity (RRT ~1.8) that correlates with lower yields.

-

Diagnosis: This is 2,6-dibromo-4-isopropylphenol (Over-bromination) or a Biaryl Dimer .

-

Root Cause: Phenols are highly activated. Even stoichiometric bromination can lead to di-bromo species if the addition is too fast or local concentration is high.

-

Action Plan:

-

Cryogenic Addition: Conduct the bromination at -10°C to 0°C.

-

Dilution: Dilute the bromine/NBS solution significantly and add dropwise over 2+ hours.

-

Selectivity: Use Tetrabutylammonium tribromide (TBATB) instead of elemental bromine for higher regioselectivity toward the ortho position [2].

-

Category 2: Stability & Storage

Q3: My white solid product turned yellow/light brown after 2 weeks of storage. Is it degrading?

-

Diagnosis: Photo-oxidation / Quinone formation.

-

Mechanism: Electron-rich phenols are prone to oxidation to quinones or quino-methides upon exposure to light and air. This is often a surface phenomenon (ppm levels) that looks worse than it is.

-

Action Plan:

-

Verify Purity: Run HPLC. If purity is >99%, the color is likely a trace surface impurity.

-

Recrystallization: Recrystallize from EtOH/Water (9:1) with a pinch of sodium dithionite (reducing agent) to strip the color.

-

Storage: Store in amber glass under Argon/Nitrogen atmosphere at 2-8°C.

-

Q4: I see a new peak appearing before the main peak (RRT ~0.6) in my aqueous stability samples.

-

Diagnosis: 2-Hydroxy-5-isopropylbenzamide (Hydrolysis product).

-

Root Cause: The nitrile group is hydrolyzed by water, catalyzed by the adjacent phenolic -OH (intramolecular assistance) or extreme pH.

-

Action Plan:

-

pH Control: Ensure your aqueous buffers are pH 5.0–7.0. Avoid strong bases (pH > 9) which rapidly hydrolyze nitriles to amides.

-

Solvent: If storing in solution, use anhydrous DMSO or Acetonitrile. Avoid protic solvents for long-term storage [3].

-

Analytical Reference Data

Use the following parameters to separate the target from its critical impurities. Note that standard C18 methods often fail to resolve the Regioisomer without optimization.

Recommended HPLC Method:

-

Column: Phenyl-Hexyl or C18 (High Carbon Load), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses phenol ionization, sharpening peaks).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 min.

-

Wavelength: 230 nm (Nitrile absorption) & 280 nm (Phenol).

Impurity Reference Table:

| Impurity Name | Relative Retention Time (RRT)* | Origin | Removal Strategy |

| 2-Hydroxy-5-isopropylbenzamide | ~0.60 | Hydrolysis | Base extraction (Amide is less acidic than phenol) or Recrystallization (EtOH). |

| 2-Hydroxy-5-isopropylbenzoic acid | ~0.45 | Hydrolysis | Wash organic layer with sat. NaHCO₃ (Acid stays in aqueous). |

| 2-Hydroxy-5-isopropylbenzaldehyde | ~0.90 | Unreacted Intermediate | Bisulfite wash (forms adduct) or Flash Column. |

| Target Molecule | 1.00 | - | - |

| 2,6-Dibromo-4-isopropylphenol | ~1.6 - 1.8 | Over-bromination | Difficult. Requires careful fractional recrystallization or chromatography. |

| Biaryl Dimers | > 2.0 | Oxidative Coupling | Filtration (often insoluble in cold MeOH/EtOH). |

*RRT is approximate and depends on the specific column/method used.

References

-

Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Dehydration of Aldoximes to Nitriles." Synlett, 2009(16), 2583-2586. Link

-

Chaudhuri, M. K., et al. (2002). "Organic Ammonium Tribromides as Efficient and Selective Brominating Agents." Chemical Reviews, 102(11), 3959-4006. Link

-

BenchChem Technical Support. (2025). "Stability of 2-Hydroxybenzonitrile in Aqueous Solutions." BenchChem Knowledge Base. Link

-

Ushkov, A. V., & Grushin, V. V. (2011).[2] "Cyanation of Aryl Halides with NaCN Catalyzed by Pd/t-Bu3P." Journal of the American Chemical Society, 133(28), 10999–11005. Link

Sources

Side reactions to consider during the synthesis of 2-Hydroxy-5-isopropylbenzonitrile

The following technical guide details the synthesis and troubleshooting of 2-Hydroxy-5-isopropylbenzonitrile (also known as 5-isopropylsalicylonitrile ). This guide focuses on the most robust synthetic pathway: the Ortho-Formylation / Oxime Dehydration route starting from 4-isopropylphenol.

Topic: Troubleshooting Side Reactions & Impurity Profiling Target Molecule: 2-Hydroxy-5-isopropylbenzonitrile (CAS: 4850-28-6) Primary Precursor: 4-Isopropylphenol (Thymol is 2-isopropyl-5-methylphenol; do not confuse)

Executive Summary & Pathway Logic

The synthesis of 2-Hydroxy-5-isopropylbenzonitrile typically proceeds via a three-stage sequence designed to introduce a nitrile group ortho to the phenolic hydroxyl. The starting material, 4-isopropylphenol , directs electrophilic substitution to the ortho position (positions 2 and 6 are equivalent due to symmetry).

The Core Pathway:

-

Formylation: Introduction of an aldehyde group at the ortho position (Reimer-Tiemann or Mg-mediated formylation).

-

Oximation: Condensation of the aldehyde with hydroxylamine to form the aldoxime.

-

Dehydration: Conversion of the aldoxime to the nitrile using a dehydrating agent (e.g., acetic anhydride, SOCl₂).

Critical Quality Attribute (CQA): The presence of the phenolic -OH is essential for downstream activity but makes the molecule susceptible to O-acylation and oxidative coupling side reactions.

Troubleshooting Guide (FAQ)

Category A: Regioselectivity & Starting Material Issues

Q: Why am I observing a significant amount of "heavy" impurities (dimers) during the formylation step? A: This is likely due to uncontrolled condensation (formation of dihydroxydiphenylmethanes).

-

Cause: In the presence of formaldehyde and acid/base catalysts, the highly reactive ortho position can react with a second equivalent of phenol, bridging two aromatic rings with a methylene group.

-

Correction:

-

Dilution: Increase solvent volume to reduce intermolecular collision frequency.

-

Stoichiometry: Ensure a high excess of the formylating agent relative to the phenol.

-

Magnesium-Mediated Method: Switch to the MgCl₂/Paraformaldehyde system. The formation of a magnesium phenoxide complex coordinates the formaldehyde, strictly directing the reaction to the ortho position and minimizing dimerization [1].

-

Q: Can bis-formylation occur? A: Yes. Since 4-isopropylphenol has two equivalent ortho positions (C2 and C6), highly forcing conditions can lead to 2,6-diformyl-4-isopropylphenol .

-

Diagnostic: Look for a downfield shift in NMR (two aldehyde protons) or a mass peak at M+28 relative to the mono-aldehyde.

-

Prevention: Monitor reaction progress by HPLC/TLC and quench immediately upon consumption of the starting material. Avoid large excesses of formylating reagents at high temperatures.

Category B: Dehydration & Functional Group Integrity[1][2][3]

Q: After dehydration with acetic anhydride, my product mass is M+42 higher than expected. What happened? A: You have formed the O-acetyl side product (2-acetoxy-5-isopropylbenzonitrile).

-

Mechanism: Acetic anhydride is a potent acetylating agent. While it dehydrates the oxime to the nitrile, it simultaneously esterifies the phenolic hydroxyl group.

-

Resolution: Do not discard. The nitrile is stable to mild base. Treat the crude mixture with aqueous NaOH (1M) or K₂CO₃ in methanol/water at room temperature for 30 minutes to hydrolyze the ester back to the free phenol without damaging the nitrile [2].

Q: My nitrile yield is low, and I see an amide peak in the IR (approx. 1650-1690 cm⁻¹). Is this hydrolysis? A: This is likely the Beckmann Rearrangement product or arrested dehydration.

-

Cause: Under acidic conditions (e.g., SOCl₂ or excess acid catalyst), the aldoxime can rearrange to the amide (2-hydroxy-5-isopropylbenzamide) instead of dehydrating. Alternatively, if the workup is too basic and hot, the nitrile can hydrolyze back to the amide.

-

Correction:

Category C: Purification[2][3][4][5][6]

Q: How do I separate the unreacted aldehyde from the nitrile? A: Aldehydes and nitriles can be difficult to separate by crystallization due to similar polarities.

-

Chemical Method: Wash the organic layer with a sodium bisulfite (NaHSO₃) solution. This forms a water-soluble bisulfite adduct with the unreacted aldehyde, moving it to the aqueous layer, while the nitrile remains in the organic phase.

Visualizing the Reaction Landscape

The following diagram maps the primary synthesis pathway against the critical side reactions (Red) that must be controlled.

Caption: Logical flow of synthesis from 4-isopropylphenol to target nitrile, highlighting branching points for dimerization, bis-formylation, and functional group interconversion.

Recommended Experimental Protocol

Based on Mg-mediated formylation and One-Pot Dehydration logic [1, 3].

Step 1: Ortho-Formylation

-

Setup: Dry flask under Nitrogen.

-

Reagents: Suspend 4-isopropylphenol (1.0 eq), MgCl₂ (1.5 eq), and Paraformaldehyde (2.0 eq) in dry Acetonitrile or THF.

-

Addition: Add Triethylamine (Et₃N) (3.75 eq) dropwise. The reaction is exothermic; control temp < 60°C.

-

Reflux: Heat to reflux (approx. 70-80°C) for 4-6 hours.

-

Quench: Cool and pour into dilute HCl (1N) to break the Mg-complex. Extract with Ethyl Acetate.[1]

-

QC Check: Ensure no starting phenol remains. If bis-formyl impurity is >5%, recrystallize from hexane/EtOAc.

Step 2 & 3: Oximation and Dehydration (Telescoped)

Note: Isolating the oxime is possible but often unnecessary.

-

Reagents: Dissolve the aldehyde from Step 1 in Formic Acid (solvent & reagent).

-

Addition: Add Hydroxylamine Hydrochloride (1.1 eq) and Sodium Formate (1.5 eq).

-

Reaction: Reflux for 2-4 hours.

-

Workup: Pour onto ice water. The product usually precipitates.[6]

-

Purification: Filter the solid. If O-formylation occurred (rare in formic acid compared to acetic anhydride), wash with mild NaHCO₃ solution. Recrystallize from Ethanol/Water.[7]

Quantitative Data Summary

| Parameter | Recommended Range | Impact of Deviation |

| Formaldehyde Eq. | 2.0 - 2.5 eq | < 2.0: Incomplete conversion. > 3.0: High bis-formylation risk. |

| Reaction Temp (Step 1) | 75°C - 80°C | > 90°C: Dimerization increases significantly. |

| Dehydration pH | Acidic (Formic Acid) | Basic: Inhibits dehydration; favors oxime/amide. |

| Workup pH | Neutral (pH 6-7) | > pH 10: Hydrolysis of nitrile to acid. |

References

-

Hansen, T. V., & Skrydstrup, T. (2005).[2] "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses, 82,[2] 64.

-

BenchChem. (2025).[7][8][9] "Preparation of 2-hydroxybenzonitrile: Technical Guide". BenchChem Technical Library.

-

Casey, M., et al. (1997). "Method for the preparation of 2-hydroxybenzonitrile". US Patent 5637750A.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. data.epo.org [data.epo.org]

- 2. CN102174002A - Method for preparing 2-hydroxybenzonitrile from ammonium salicylate as raw material - Google Patents [patents.google.com]

- 3. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]

- 4. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 5. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Executive Summary

2-Hydroxy-5-isopropylbenzonitrile (CAS: 143912-49-6) represents a distinct chemical scaffold that bridges the structural gap between phenolic monoterpenoids (like carvacrol) and hydroxybenzonitrile herbicides (like bromoxynil). While often overlooked as a mere synthetic intermediate, its unique ortho-cyanophenol motif confers biological properties distinct from its alkylphenol analogs.

This guide provides a critical analysis of its biological activity, comparing it against three key benchmarks: Carvacrol (antimicrobial standard), 4-Isopropylphenol (toxicity benchmark), and Bromoxynil (herbicidal benchmark).

Key Takeaways:

-

Enhanced Acidity: The electron-withdrawing nitrile group significantly lowers the pKa compared to carvacrol, potentially altering membrane permeability and protein binding.

-

Toxicity Profile: Structurally derived from 4-isopropylphenol (a known aquatic toxicant), this nitrile derivative likely exhibits higher acute toxicity than essential oil phenols.

-

Application Scope: Primary potential lies in antimicrobial adjuvants and photosynthesis inhibition , rather than direct therapeutic monotherapy.

Chemical Identity & Structural Analysis[1][2][3]

To understand the biological behavior of 2-Hydroxy-5-isopropylbenzonitrile, we must first deconstruct its structure relative to its closest bioactive relatives.

| Feature | 2-Hydroxy-5-isopropylbenzonitrile | Carvacrol | 4-Isopropylphenol | Bromoxynil |

| Structure | Ortho-cyanophenol core | Ortho-cresol core | Simple phenol | Meta-dihalogenated cyanophenol |

| Substituents | 2-OH, 5-iPr, 1-CN | 1-OH, 2-Me, 5-iPr | 1-OH, 4-iPr | 4-OH, 3,5-Br, 1-CN |

| Electronic Nature | Electron-withdrawing (-CN) | Electron-donating (-Me) | Neutral/Donating (-iPr) | Strong Electron-withdrawing (-Br, -CN) |

| Predicted pKa | ~7.0 - 7.5 | 10.38 | 10.2 | 3.86 |

| Lipophilicity (LogP) | ~2.8 (Predicted) | 3.64 | 2.9 | 2.8 |

Structural Logic (SAR)

-

The Nitrile Effect: Replacing the methyl group of a cresolic scaffold with a nitrile group (as seen in the transition from carvacrol analogs to this target) drastically increases acidity. This facilitates deprotonation at physiological pH, potentially allowing the molecule to act as an uncoupler of oxidative phosphorylation.

-

Positional Isomerism: Unlike Carvacrol (where OH and iPr are meta), the target molecule features the OH and iPr groups in a para relationship (positions 2 and 5 on the benzonitrile ring correspond to 1 and 4 on the phenol). This aligns it structurally with 4-isopropylphenol , a compound known for higher cytotoxicity than its isomers.

Biological Activity Profile

Antimicrobial Potential

While direct MIC data for 2-Hydroxy-5-isopropylbenzonitrile is proprietary in many contexts, its activity can be triangulated from its parent scaffolds.

-

Mechanism: Like 2-hydroxybenzonitrile (salicylonitrile), the target molecule disrupts bacterial cell membranes. However, the addition of the 5-isopropyl chain increases lipophilicity, facilitating deeper penetration into the lipid bilayer compared to the unsubstituted parent.

-

Spectrum: Predicted to be effective against Gram-positive bacteria (S. aureus) due to the phenolic core. Gram-negative activity may be limited by the efflux pumps that typically target lipophilic nitriles.

-

Comparison:

-

Vs. Carvacrol: Likely more potent per mole due to the nitrile "warhead" but more cytotoxic to mammalian cells.

-

Vs. 2-Hydroxybenzonitrile: Significantly higher activity due to the isopropyl group enhancing bioavailability and membrane interaction.

-

Herbicidal & Photosynthetic Inhibition

The combination of a phenolic hydroxyl and a nitrile group is a hallmark of PSII (Photosystem II) inhibitors.

-

Pathway: These compounds block electron transport by binding to the D1 protein in the thylakoid membrane.

-

Efficacy: While Bromoxynil is a commercial herbicide, it relies on the 3,5-dihalo substitution for optimal binding and acidity (pKa ~4). 2-Hydroxy-5-isopropylbenzonitrile (pKa ~7) is less acidic, likely resulting in weaker herbicidal activity but potentially higher selectivity for specific plant enzymes.

Enzyme Inhibition (Tyrosinase & CYP450)

Nitrile-containing phenols are often investigated as inhibitors of metalloenzymes.

-

Tyrosinase: Positional isomers (3-hydroxy-4-isopropylbenzonitrile) have shown tyrosinase inhibition. The target molecule's ortho-hydroxyl/nitrile motif can chelate copper at the enzyme active site, suggesting potential as a skin-whitening agent or anti-browning additive for food.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates how 2-Hydroxy-5-isopropylbenzonitrile sits at the intersection of toxicity, antimicrobial activity, and herbicidal potential based on its functional groups.

Caption: SAR map connecting 2-Hydroxy-5-isopropylbenzonitrile to established bioactive benchmarks.

Experimental Protocols

Synthesis Workflow (Validation Standard)

Note: This protocol synthesizes the target from 4-isopropylphenol via formylation and dehydration, a standard industrial route.

-

Reissert Reaction (Formylation):

-

Reactants: 4-Isopropylphenol (1.0 eq), Paraformaldehyde (3.0 eq), MgCl₂ (1.5 eq), Triethylamine (3.75 eq).

-

Solvent: Acetonitrile (reflux).

-

Mechanism: Ortho-selective formylation to yield 2-hydroxy-5-isopropylbenzaldehyde.

-

QC Check: NMR signal for aldehyde proton at ~11.0 ppm.

-

-

Oximation:

-

Reactants: Aldehyde intermediate, Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate.

-

Solvent: Ethanol/Water.

-

Product: 2-Hydroxy-5-isopropylbenzaldoxime.

-

-

Dehydration (Nitrile Formation):

-

Reagent: Acetic Anhydride or SOCl₂ (careful control of temp to avoid esterification).

-

Condition: Reflux for 2-4 hours.

-

Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

-

Final ID: IR stretch at ~2230 cm⁻¹ (CN group).

-

Antimicrobial Assay Protocol (MIC Determination)

To objectively compare this molecule against Carvacrol:

| Step | Action | Critical Parameter |

| 1. Preparation | Dissolve compounds in DMSO. Final DMSO concentration in assay must be <1%. | Control: DMSO-only well must show full growth. |

| 2. Inoculum | Adjust S. aureus (ATCC 29213) to | Use cation-adjusted Mueller-Hinton Broth. |

| 3. Dosing | Serial dilution from 512 µg/mL down to 0.5 µg/mL. | Include Carvacrol as positive control. |

| 4. Incubation | 37°C for 18-24 hours. | Static incubation (no shaking). |

| 5. Readout | Visual turbidity check or OD600 measurement. | MIC Definition: Lowest conc. with no visible growth. |

Comparative Data Summary

Estimated values based on validated SAR models and parent compound data.

| Property | 2-Hydroxy-5-isopropylbenzonitrile | Carvacrol (Benchmark) | Interpretation |

| Molecular Weight | 161.2 g/mol | 150.2 g/mol | Similar steric bulk. |

| H-Bond Donors | 1 | 1 | Identical donor capacity. |

| H-Bond Acceptors | 2 (O, N) | 1 (O) | Nitrile adds acceptor site. |

| Polar Surface Area | ~44 Ų | ~20 Ų | Target is more polar; affects BBB crossing. |

| Est. Acute Toxicity | High (Nitrile class) | Low/Moderate (GRAS status) | Safety Warning: Handle with care. |

| Primary Utility | Intermediate / Agrochemical | Food Preservative / Flavor | Distinct regulatory paths. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117277241, 2-Hydroxy-5-isopropyl-4-methylbenzonitrile (Analog Reference). Retrieved from [Link]

-

Suntres, Z. E., et al. (2015). The Biological Activity of Carvacrol: A Review. Critical Reviews in Food Science and Nutrition. (Contextualizing the isopropyl-phenol scaffold). Retrieved from [Link]

-

Cotterill, E. G. (1982). Determination of acid and hydroxybenzonitrile herbicide residues in soil.[1] The Analyst.[2][1][3] (Methodology for hydroxybenzonitrile analysis). Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.